molecular formula C24H24N2O6S B2954389 ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-49-5

ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2954389
CAS No.: 899728-49-5
M. Wt: 468.52
InChI Key: LQHDKUNIXCSFDA-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

ethyl 1-(2-methylphenyl)-6-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyloxy)pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S/c1-3-31-24(28)23-21(15-22(27)26(25-23)20-11-7-4-8-16(20)2)32-33(29,30)19-13-12-17-9-5-6-10-18(17)14-19/h4,7-8,11-15H,3,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHDKUNIXCSFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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